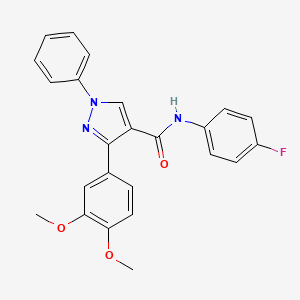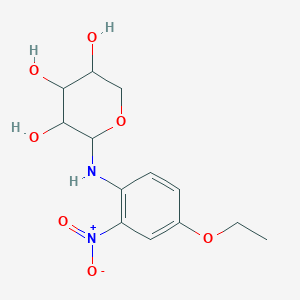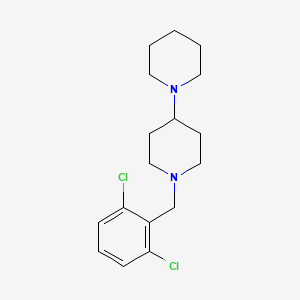
3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, commonly referred to as DFP-10825, is a novel compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a pyrazole derivative that exhibits a range of interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities.
作用機序
The mechanism of action of DFP-10825 is primarily related to its ability to inhibit the activity of COX-2. This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, DFP-10825 can reduce the production of pro-inflammatory prostaglandins, which can help to alleviate pain and inflammation. In addition to its anti-inflammatory effects, DFP-10825 has also been shown to exhibit anti-cancer activity through the inhibition of various signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer activities, this compound has also been shown to exhibit analgesic effects, which can help to alleviate pain. Furthermore, DFP-10825 has been shown to exhibit neuroprotective effects, which can help to protect against various neurodegenerative diseases. Finally, DFP-10825 has been shown to exhibit anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.
実験室実験の利点と制限
One of the main advantages of DFP-10825 is its ability to exhibit a range of interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the main limitations of DFP-10825 is its relatively low solubility in water, which can make it difficult to administer in vivo. Furthermore, the synthesis of DFP-10825 is relatively complex and requires multiple steps, which can make it difficult to produce in large quantities.
将来の方向性
There are a number of potential future directions for research on DFP-10825. One possible direction is to investigate its potential applications as a neuroprotective agent for the treatment of various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another possible direction is to investigate its potential applications as an anti-cancer agent for the treatment of various types of cancer. Finally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of DFP-10825 in vivo, in order to better understand its potential applications in the development of new drugs.
合成法
The synthesis of DFP-10825 involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with 4-fluoroaniline to produce 3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)aniline. This intermediate is then reacted with phenylhydrazine in the presence of acetic acid to yield 3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. The overall yield of this reaction is approximately 25%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
DFP-10825 has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits a range of interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. In particular, DFP-10825 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory prostaglandins, which can help to alleviate pain and inflammation.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c1-30-21-13-8-16(14-22(21)31-2)23-20(15-28(27-23)19-6-4-3-5-7-19)24(29)26-18-11-9-17(25)10-12-18/h3-15H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLBSWXXYLOXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(5-bromo-2-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5060172.png)

![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5060190.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5060197.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5060200.png)

![N-[4-(dimethylamino)benzyl]-N'-phenylurea](/img/structure/B5060211.png)
![1-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5060218.png)

![2-(4-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5060228.png)
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)